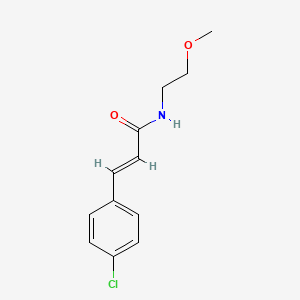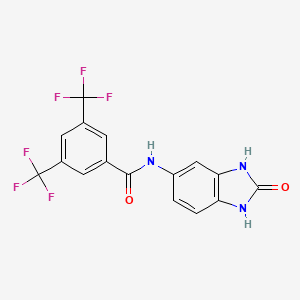
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide, also known as C646, is a small molecule inhibitor that is commonly used in scientific research. This compound has gained popularity due to its ability to inhibit the activity of histone acetyltransferase (HAT) enzymes, which play a crucial role in gene expression and transcription.
作用机制
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide inhibits the activity of HAT enzymes by binding to the active site of the enzyme. This prevents the enzyme from adding acetyl groups to histones, which can alter gene expression and transcription.
Biochemical and Physiological Effects:
The inhibition of HAT enzymes by 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide can have various biochemical and physiological effects. For example, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to inhibit the growth of cancer cells by altering gene expression and transcription. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide has been shown to improve insulin sensitivity and glucose metabolism in mice, which can be useful in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide in lab experiments is its ability to selectively inhibit HAT enzymes, which can be useful in studying various biological processes. However, one limitation of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide in scientific research. For example, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide could be used to study the role of HAT enzymes in various biological processes, such as development, aging, and disease. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide could be used in combination with other inhibitors to study the interactions between different enzymes and pathways. Finally, the development of more selective and potent HAT inhibitors could further improve our understanding of gene expression and transcription.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with acryloyl chloride to form 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide.
科学研究应用
3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide is widely used in scientific research due to its ability to inhibit the activity of HAT enzymes. HAT enzymes play a crucial role in gene expression and transcription by adding acetyl groups to histones, which can activate or repress gene expression. By inhibiting the activity of HAT enzymes, 3-(4-chlorophenyl)-N-(2-methoxyethyl)acrylamide can alter gene expression and transcription, which can be useful in studying various biological processes.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10/h2-7H,8-9H2,1H3,(H,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIEAJZBCJFSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5148532.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-3-chlorobenzamide](/img/structure/B5148542.png)

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-ethylpiperazine](/img/structure/B5148563.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5148568.png)
![4-fluoro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5148572.png)
![3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
![2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5148585.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5148589.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5148595.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148600.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148603.png)

